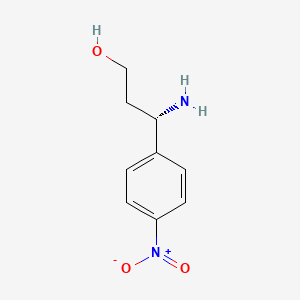

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL

Description

Significance of Chiral β-Amino Alcohols in Contemporary Organic Synthesis

Chiral β-amino alcohols, also known as 1,2-amino alcohols, are a class of organic compounds that hold a privileged position in modern organic synthesis. Their structural motif is prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. westlake.edu.cnnih.gov More than 80 drugs approved by the Food and Drug Administration contain the 1,2-amino alcohol fragment. nih.gov

The significance of these compounds stems from several key aspects:

Bioactive Scaffolds: They form the core structure of numerous natural products and medicinal agents, such as the antibiotic vancomycin (B549263), the antimalarial drug quinine, and HIV-1 protease inhibitors like Saquinavir. diva-portal.org

Chiral Ligands and Auxiliaries: Enantiomerically pure β-amino alcohols are extensively used as chiral ligands and auxiliaries in asymmetric catalysis. westlake.edu.cnacs.orgtcichemicals.comdiva-portal.org They can be derivatized to enhance their chelating ability or steric influence, guiding the stereochemical outcome of a wide range of chemical transformations. diva-portal.orgpolyu.edu.hk

Synthetic Intermediates: They serve as versatile synthetic intermediates for the preparation of other valuable molecules. acs.org The development of efficient and stereoselective methods for their synthesis is a major focus of chemical research. westlake.edu.cnacs.org

Traditional synthesis routes often relied on the chiral pool of amino acids, but modern methods like asymmetric hydrogenation, ring-opening of epoxides, and catalytic cross-coupling reactions have expanded the accessibility of diverse chiral β-amino alcohols. westlake.edu.cndiva-portal.orgacs.org Recent advancements include chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which provides a modular approach to these high-value compounds with excellent stereocontrol. westlake.edu.cn

Structural Characteristics and Stereochemical Considerations of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL

The structure of this compound is defined by a three-carbon propanol (B110389) backbone. The key features are a hydroxyl (-OH) group at the first carbon (C1) and both an amino (-NH2) group and a 4-nitrophenyl group attached to the third carbon (C3).

The most critical aspect of its structure is the chirality at the C3 position. The "(3S)" designation in its name specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. This precise three-dimensional arrangement of the amino and 4-nitrophenyl groups is crucial, as stereochemistry profoundly influences the biological activity and chemical reactivity of a molecule. Enantiomers of a compound can exhibit dramatically different pharmacological effects, making stereocontrolled synthesis paramount.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| Chiral Center | C3 (S-configuration) |

| Key Functional Groups | Primary Alcohol, Primary Amine, Nitro Group, Benzene Ring |

Strategic Importance of the 4-Nitrophenyl Moiety in Synthetic Pathways and Chemical Functionality

The 4-nitrophenyl group attached to the chiral center is not merely a structural component; it imparts significant chemical functionality and strategic advantages in synthesis. mdpi.com

Electronic Effects: The nitro group (-NO2) is a powerful electron-withdrawing group. This property significantly influences the electronic nature of the entire molecule. researchgate.netmdpi.com It can affect the reactivity of the adjacent amino group and the aromatic ring.

Synthetic Handle: The nitro group is a versatile functional group that can be readily transformed. A key reaction is its reduction to an amino group (-NH2). This conversion opens up a plethora of synthetic possibilities, allowing for the introduction of new substituents or the construction of more complex molecular frameworks. For example, the resulting aniline (B41778) derivative can participate in amide coupling reactions. mdpi.com The transformation of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a key step in the industrial synthesis of paracetamol. wikipedia.orgtaylorandfrancis.com

Activating Group and Leaving Group: In other contexts, such as in peptide synthesis or protecting group chemistry, 4-nitrophenyl esters are used as activated synthons. wikipedia.orgrsc.org The 4-nitrophenoxide ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. emerginginvestigators.org This principle can be applied to create reactive intermediates for various coupling reactions.

Spectroscopic Probe: The 4-nitrophenyl group has distinct spectroscopic properties. For instance, the hydrolysis of substrates containing a 4-nitrophenyl group releases 4-nitrophenol, which turns yellow in basic conditions and can be monitored spectrophotometrically. wikipedia.orgemerginginvestigators.org This property is widely used in enzyme assays. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-nitrophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12N2O3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6,10H2/t9-/m0/s1 |

InChI Key |

ZEMUAYJJQCVVDF-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 3 Amino 3 4 Nitrophenyl Propan 1 Ol and Its Chiral Analogues

Asymmetric Synthesis Strategies

The creation of the stereocenter at the C-3 position is the key challenge in the synthesis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL. Various asymmetric strategies have been developed to address this, primarily revolving around the stereocontrolled reduction of prochiral precursors.

Enantioselective Reduction Approaches

Enantioselective reductions of carbon-nitrogen and carbon-carbon double bonds, as well as carbonyl groups, are powerful tools for establishing chirality. These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

Asymmetric hydrogenation of nitroalkenes is a direct and atom-economical method for the synthesis of chiral nitroalkanes, which can be further reduced to the corresponding chiral amines. The precursor for this compound would be a substituted (E)-1-(4-nitrophenyl)-3-hydroxy-1-nitropropene. The hydrogenation of the C=C double bond in the presence of a chiral catalyst, followed by the reduction of the nitro group, would yield the desired product.

While specific examples for the direct asymmetric hydrogenation of the nitroalkene precursor to this compound are not extensively documented in readily available literature, the general methodology is well-established for related substrates. Chiral catalysts based on transition metals like rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands, are commonly employed. The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantioselectivity.

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Nitroalkenes

| Catalyst System | Ligand Type | Typical Substrates | Expected Outcome for this compound Precursor |

|---|---|---|---|

| Rh(I) with Chiral Phosphine Ligands | BINAP, Josiphos | β-Aryl nitroalkenes | High enantioselectivity in the reduction of the C=C bond. |

| Ru(II) with Chiral Diphosphine Ligands | SEGPHOS, SYNPHOS | Functionalized nitroalkenes | Good to excellent enantiomeric excesses. |

Note: This table represents common catalyst systems for the asymmetric hydrogenation of nitroalkenes and their expected applicability to the synthesis of the target compound based on general principles.

Another prominent strategy involves the diastereoselective reduction of a carbonyl group in a precursor molecule that contains a chiral auxiliary. For the synthesis of this compound, a suitable precursor would be a β-keto compound, such as 3-oxo-3-(4-nitrophenyl)propan-1-ol, where the amino group is introduced via a chiral auxiliary.

The use of chiral auxiliaries like Evans' oxazolidinones or Oppolzer's sultams allows for the stereocontrolled reduction of the ketone. The chiral auxiliary is first attached to the precursor molecule, and the subsequent hydride reduction of the carbonyl group proceeds with high diastereoselectivity due to steric hindrance imposed by the auxiliary. Finally, the auxiliary is cleaved to yield the chiral amino alcohol.

Alternatively, chiral ligands can be used to modify achiral hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Chiral amino alcohols, diols, and diamines have been successfully employed as ligands to create chiral reducing environments, leading to the formation of one enantiomer of the product in excess.

Table 2: Chiral Auxiliaries and Ligands for Hydride Reductions

| Method | Reagent/Auxiliary | Mechanism | Expected Diastereomeric/Enantiomeric Excess |

|---|---|---|---|

| Chiral Auxiliary | Evans' Oxazolidinones | Covalent attachment to the precursor, directing hydride attack. | >90% de |

| Chiral Auxiliary | Oppolzer's Sultams | Covalent attachment, providing a rigid chiral environment. | >95% de |

| Chiral Ligand | (S)-BINAL-H (from BINOL and LiAlH₄) | In-situ formation of a chiral hydride reagent. | High ee |

Note: The data in this table is based on established methodologies for the asymmetric reduction of ketones and their potential application to the synthesis of the target compound.

A highly effective and versatile method for the asymmetric synthesis of chiral amines involves the diastereoselective reduction of enantiopure N-sulfinylimines. This approach, pioneered by Ellman, utilizes tert-butanesulfinamide as a chiral auxiliary.

The synthesis begins with the condensation of a prochiral ketone, in this case, a precursor like 3-oxo-3-(4-nitrophenyl)propan-1-ol, with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. The subsequent reduction of the C=N bond with a hydride reducing agent proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The choice of the reducing agent can often influence the stereochemical outcome, allowing for the selective synthesis of either diastereomer of the resulting sulfinamide. Finally, the sulfinyl group is readily cleaved under mild acidic conditions to afford the free chiral amine.

Table 3: Diastereoselective Reduction of a Model N-Sulfinylimine

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | THF | -78 | >95:5 | 92 |

| L-Selectride® | THF | -78 | <5:95 | 90 |

Note: This data is representative of the diastereoselective reduction of N-sulfinylimines of β-keto esters, a close structural analog to the precursor of the target compound. The syn/anti nomenclature refers to the relative stereochemistry of the newly formed amino group and the existing hydroxyl group.

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure compounds. Enzymes operate under mild conditions, often in aqueous media, and exhibit high enantio- and regioselectivity.

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This enzymatic transformation is highly attractive for the synthesis of chiral amines from prochiral ketones.

For the synthesis of this compound, a suitable prochiral ketone precursor would be 3-hydroxy-1-(4-nitrophenyl)propan-1-one. An (S)-selective ω-transaminase can then be used to introduce the amino group at the C-3 position with high enantioselectivity. A variety of ω-transaminases have been identified and engineered to accept a broad range of substrates. The choice of the enzyme and the amino donor (often a simple chiral amine like (S)-α-methylbenzylamine or isopropylamine) is crucial for the efficiency and stereochemical outcome of the reaction.

Table 4: ω-Transaminase Catalyzed Synthesis of Chiral Amino Alcohols

| Enzyme Source | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Arthrobacter sp. | 3-Hydroxy-1-phenylpropan-1-one | (S)-α-Methylbenzylamine | >95 | >99 (S) |

| Vibrio fluvialis | 1-Phenyl-1,2-propanedione | Isopropylamine | 88 | >99 (R) |

Note: This table presents data from studies on structurally related substrates, demonstrating the potential of ω-transaminases for the synthesis of this compound.

Lipase-Catalyzed Enantioselective Transformations

Lipases are a class of enzymes that catalyze the hydrolysis of esters and, under non-aqueous conditions, can catalyze esterification and transesterification reactions. nih.gov Their utility in organic synthesis stems from their frequent high enantioselectivity, allowing for the kinetic resolution of racemic mixtures. nih.gov This methodology is particularly effective for the preparation of chiral alcohols and amines.

The primary strategy involves the enantioselective acylation of a racemic amino alcohol or the hydrolysis of its corresponding racemic ester. In a kinetic resolution, one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the enantiomerically enriched product.

For the synthesis of chiral 3-amino-3-arylpropan-1-ol derivatives, lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PS), and Pseudomonas fluorescens are commonly employed biocatalysts. nih.govpolimi.it The resolution can be applied to the final amino alcohol or, more commonly, to a protected precursor such as an N-acylated amino ester or a β-amino acid ester. For instance, the racemic ethyl ester of a β-amino acid can be resolved through lipase-catalyzed hydrolysis, where the enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. semanticscholar.org

Research findings indicate that the choice of lipase (B570770), acyl donor (for acylation reactions), and solvent system are critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and yield. High E-values (>100) are desirable for efficient separation.

| Enzyme | Substrate | Reaction Type | Acyl Donor/Solvent | Conversion (%) | Product Enantiomeric Excess (ee %) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| Lipase PS (Pseudomonas cepacia) | rac-3-Amino-3-phenylpropanoate Ester | Hydrolysis | Water in 1,4-Dioxane | ~50 | >99 (for S-acid) | >200 |

| CAL-B (Candida antarctica Lipase B) | rac-Quinolone-based alcohol | Acylation | Vinyl Acetate (B1210297) | 50 | 98 (for S-alcohol) | >200 |

| Lipase PS (Amano) | rac-Ivabradine alcohol precursor | Hydrolysis of Acetate | Phosphate (B84403) Buffer | 30 | 92 (for S-alcohol) | - |

| CHIRAZYME L-2 | rac-Furanosteroid alcohol precursor | Acylation | Vinyl Butanoate | 40 | 98 (for S-ester) | >200 |

This table presents representative data from literature on lipase-catalyzed resolutions of analogous chiral alcohols and amino acid esters, demonstrating the high selectivity achievable. nih.govpolimi.itsemanticscholar.orgresearchgate.net

Asymmetric Carbon-Carbon Bond Formation

Directly establishing the chiral center during the formation of the carbon skeleton represents a highly efficient approach to enantiopure compounds. Asymmetric C-C bond-forming reactions, such as the Henry reaction or Michael addition, utilize chiral catalysts to control the stereochemical outcome.

The Henry reaction, or nitroaldol reaction, is a fundamental C-C bond-forming reaction between a nitroalkane and a carbonyl compound to yield a β-nitro alcohol. nih.govnumberanalytics.com These products are highly valuable as they can be readily reduced to the corresponding β-amino alcohols, providing a direct route to the target scaffold. numberanalytics.commdpi.com

The asymmetric variant of this reaction is often catalyzed by chiral metal complexes, with copper(II) complexes being particularly prominent. nih.govniscpr.res.in These catalysts typically feature a chiral ligand, often derived from amino acids or chiral amino alcohols, which coordinates to the metal center and creates a chiral environment. This environment directs the approach of the nitronate anion to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the β-nitro alcohol. mdpi.com

The reaction between 4-nitrobenzaldehyde (B150856) and nitromethane (B149229) is the key step for generating the direct precursor to this compound. Research has shown that chiral copper(II) complexes with ligands derived from bis(oxazolines) or amino alcohols can catalyze this transformation with high yields and enantioselectivities. mdpi.comacs.org The choice of ligand, metal salt, solvent, and the presence of a base are crucial parameters for optimizing both reactivity and stereocontrol. nih.gov

| Aldehyde Substrate | Catalyst System (Ligand + Metal Salt) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol | 99 | 92 |

| 2-Nitrobenzaldehyde | (S)-2-aminomethylpyrrolidine Schiff base-Cu(II) | CH₂Cl₂/THF | 78 | 77 |

| 4-Chlorobenzaldehyde | Chiral Thiophene-bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol | >99 | 94 |

| Benzaldehyde | Amino alcohol on mesoporous silica-Cu(II) | Isopropanol | 98 | >99 |

This table summarizes typical results for the asymmetric Henry reaction between substituted benzaldehydes and nitromethane using various chiral copper catalysts. nih.govmdpi.comacs.org

Asymmetric Michael addition is another powerful tool for enantioselective C-C bond formation. semanticscholar.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated compound. For the synthesis of β-amino acid or β-amino alcohol precursors, two main strategies are relevant:

Addition of a carbon nucleophile to a nitro-olefin: The reaction between a nucleophile (e.g., a malonate ester) and a β-nitrostyrene derivative (like 1-nitro-4-(2-nitrovinyl)benzene), catalyzed by a chiral catalyst, can establish the chiral center. Subsequent functional group transformations would yield the desired product.

Addition of an amine nucleophile to an acrylate: The conjugate addition of an amine to an acrylic ester, catalyzed by a chiral Lewis acid or base, can form a β-amino ester directly. mdpi.com Lipases have also been shown to catalyze the Michael addition of aromatic amines to acrylates. mdpi.com

Chiral heterobimetallic complexes (e.g., containing Li-Al or La-Na) and dipeptide-based organocatalysts have proven effective in mediating these transformations, affording Michael adducts in good yields and with high enantiomeric excesses. mdpi.comresearchgate.net The catalyst functions by coordinating both the nucleophile and the electrophile, organizing the transition state to favor attack from a specific face. semanticscholar.org

| Michael Acceptor | Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Cyclopentenone | Diethyl Malonate | Chiral LiAl(BINOL)₂ | - | Up to 90 |

| Chalcone | Nitromethane | Chiral Amino Diol-LiAlH₄ | High | 51 |

| N-Phenylmaleimide | Isobutyraldehyde | Isoleucine-β-Alanine (dipeptide) | 85 | 92 |

| Methyl Acrylate | Aniline (B41778) | Lipozyme TL IM (Lipase) | 80 | N/A (Prochiral Nucleophile) |

This table provides examples of asymmetric Michael addition reactions relevant to the synthesis of chiral precursors, highlighting different catalyst types and substrates. semanticscholar.orgmdpi.commdpi.comchemrxiv.org

Chemo-Enzymatic Approaches to Chiral Amino Alcohol Scaffolds

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysis. researchgate.net This approach is particularly powerful for producing enantiopure compounds like this compound. A common strategy involves the chemical synthesis of a racemic intermediate, followed by an enzymatic kinetic resolution to separate the enantiomers.

A typical chemo-enzymatic route could proceed as follows:

Chemical Synthesis: A racemic β-nitro alcohol, (±)-1-(4-nitrophenyl)-2-nitroethanol, is synthesized via a non-asymmetric Henry reaction between 4-nitrobenzaldehyde and nitromethane using a simple base catalyst.

Chemical Reduction: The nitro group of the β-nitro alcohol is reduced to an amine, yielding the racemic amino alcohol, (±)-3-Amino-3-(4-nitrophenyl)propan-1-ol.

Enzymatic Resolution: The racemic amino alcohol is then subjected to a lipase-catalyzed kinetic resolution. For example, enantioselective acylation using an acyl donor like vinyl acetate and a lipase such as Pseudomonas cepacia lipase (PSL) would selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted, enantiomerically pure alcohol.

This approach leverages the strengths of both methodologies: the robustness of chemical synthesis to construct the basic molecular framework and the exquisite selectivity of enzymes to resolve the stereochemistry.

Retrosynthetic Analysis and Precursor Synthesis for this compound

Retrosynthetic analysis is a method for planning a synthesis that starts with the target molecule and works backward to identify suitable starting materials.

For This compound (I) , a primary disconnection is the reduction of a carboxylic acid functional group, leading to the key chiral precursor, (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid (II) . cymitquimica.com This β-amino acid is the central intermediate in the synthesis.

Further disconnection of the β-amino acid (II) reveals two main synthetic pathways based on asymmetric C-C bond formation:

Route A (Henry Reaction): A disconnection between the α- and β-carbons points to a Henry reaction. The precursors would be 4-nitrobenzaldehyde (III) and a two-carbon nitromethane equivalent. This route first forms a β-nitro alcohol, which is then oxidized to a β-nitro acid before reduction of the nitro group. A more direct variant involves the asymmetric Henry reaction to give the chiral β-nitro alcohol, followed by reduction of the nitro group to an amine and subsequent separation or functional group manipulation.

Route B (Rodionov/Michael-type Reaction): Disconnecting the C-N and Cα-Cβ bonds suggests a reaction between 4-nitrobenzaldehyde (III) , a malonic acid equivalent, and an ammonia (B1221849) source. This is a variation of the Rodionov reaction, a classic method for β-amino acid synthesis.

The synthesis of the key precursor, (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid, is critical. The racemic version of this β-amino acid is readily prepared via the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonium (B1175870) acetate in a solvent like butanol. chemicalbook.com

To obtain the enantiomerically pure (S)-enantiomer, a resolution step is required. A highly effective method is the enzymatic kinetic resolution of the corresponding racemic β-amino ester. The racemic amino acid is first esterified (e.g., to the ethyl or methyl ester). This racemic ester is then treated with a lipase, such as Pseudomonas cepacia lipase (PSL), in a buffered aqueous-organic system. The lipase selectively catalyzes the hydrolysis of the (S)-ester to the (S)-amino acid, which can be separated from the unreacted (R)-ester. semanticscholar.org This method is known to proceed with very high enantioselectivity (E > 200), making it an efficient route to the desired (S)-β-amino acid precursor. semanticscholar.org

Routes to Related Nitro-Containing Building Blocks

The synthesis of enantiomerically pure compounds like this compound relies heavily on the availability of versatile chiral building blocks. Nitro-containing compounds are particularly valuable in this regard due to the nitro group's diverse reactivity. nih.govfrontiersin.org It can be transformed into various other functional groups, most notably an amino group via reduction, and its electron-withdrawing nature facilitates a range of carbon-carbon bond-forming reactions. nih.govnih.gov Modern asymmetric synthesis strategies, including organocatalysis and transition metal catalysis, have been successfully applied to nitro compounds, enabling the creation of chiral nitro-derivatives that serve as key precursors to complex bioactive molecules. nih.govfrontiersin.org

Several key methodologies have been developed to access chiral building blocks structurally related to this compound, primarily focusing on the stereocontrolled formation of β-nitro alcohols or β-amino alcohols.

Asymmetric Henry (Nitroaldol) Reaction

The catalytic asymmetric Henry reaction is a powerful method for constructing chiral β-nitro alcohols, which are direct precursors to β-amino alcohols. This reaction involves the addition of a nitroalkane to an aldehyde. For instance, a highly effective protocol utilizes a copper(II)-chiral β-amino alcohol ligand complex to catalyze the reaction between benzofuran-2-carbaldehydes and nitromethane. rsc.org This approach yields (S)-enriched benzofuryl β-nitro alcohols with excellent enantioselectivities (up to 98% ee), which can then be reduced to the corresponding bioactive (S)-benzofuryl β-amino alcohols. rsc.org The success of this strategy highlights the utility of chiral ligands in directing the stereochemical outcome of the addition.

| Aldehyde | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Benzofuran-2-carbaldehyde | Copper(II) / Chiral β-amino alcohol ligand | (S)-1-(Benzofuran-2-yl)-2-nitroethanol | Up to 98% | rsc.org |

This table is based on data from a study on the asymmetric Henry reaction. rsc.org

Catalytic Asymmetric C-H Amination

A more recent and innovative approach involves the direct enantioselective and regioselective radical C-H amination of alcohols. nih.gov This strategy bypasses the need for pre-functionalized substrates by targeting the C-H bonds directly. A multi-catalytic system, employing an iridium photocatalyst and a chiral copper catalyst, can convert simple alcohols into valuable chiral β-amino alcohols. nih.gov The alcohol is transiently converted to an imidate radical, which facilitates a regioselective 1,5-hydrogen atom transfer (HAT) to form a radical at the β-position. This radical is then trapped stereoselectively to afford a chiral oxazoline, which is subsequently hydrolyzed to yield the enantioenriched β-amino alcohol. nih.gov This method provides a streamlined route from abundant alcohol starting materials to the privileged β-amino alcohol motif. nih.gov

Ring-Opening of Epoxides

The regioselective ring-opening of epoxides with amines is a classical and reliable method for synthesizing β-amino alcohols. organic-chemistry.org The use of meso-epoxides allows for an asymmetric synthesis when a chiral catalyst is employed. For example, scandium triflate (Sc(OTf)₃) has been shown to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in water, using a chiral bipyridine ligand. organic-chemistry.org This method affords β-amino alcohols in high yields and with excellent enantioselectivities. organic-chemistry.org Another approach uses zinc(II) perchlorate (B79767) hexahydrate as an efficient catalyst for the aminolysis of epoxides under solvent-free conditions, demonstrating high chemo-, regio-, and stereoselectivity. organic-chemistry.org

| Epoxide | Amine | Catalyst/Conditions | Product Type | Selectivity | Reference |

| meso-Epoxides | Aromatic Amines | Sc(OSO₃C₁₂H₂₅)₃ / Chiral Bipyridine / Water | β-Amino Alcohols | Excellent ee | organic-chemistry.org |

| Various Epoxides | Various Amines | Zinc(II) perchlorate hexahydrate / Solvent-free | 2-Amino Alcohols | Excellent chemo-, regio-, stereoselectivity | organic-chemistry.org |

This table summarizes findings from reviews on β-amino alcohol synthesis via epoxide ring-opening. organic-chemistry.org

Synthesis of Aromatic Nitro-Containing Precursors

The synthesis of the aromatic portion of the building block is also critical. For instance, the preparation of 3-Amino-4-nitrophenol, a related nitro-containing aromatic structure, can be achieved through a multi-step process starting from p-aminophenol. google.com The synthesis involves acetylation of p-aminophenol with acetic anhydride, followed by nitration using nitric acid, and subsequent hydrolysis of the intermediate 4-acetoxy-2-acetamino nitrobenzene (B124822) with sodium hydroxide (B78521) to yield the final product. google.com Such routes provide access to specifically substituted nitroaromatic compounds that can be incorporated into more complex chiral structures.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis and transformation of chiral molecules like (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL are underpinned by complex reaction mechanisms that dictate their outcome, including yield and stereoselectivity. Understanding these mechanisms is crucial for process optimization and the development of novel synthetic routes.

The synthesis of this compound can be envisaged through the reductive functionalization of a suitable nitro-containing precursor. A key synthetic strategy is reductive amination, a powerful method for forming C-N bonds. harvard.edu This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

In a hypothetical synthesis of the target compound from a precursor like 1-(4-nitrophenyl)-3-hydroxypropan-1-one, the reaction with an amine source (e.g., ammonia) would first form a hemiaminal, followed by dehydration to an imine intermediate. wikipedia.org The subsequent reduction of this imine is the critical step. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the protonated imine (iminium ion) over the starting ketone. masterorganicchemistry.com The reaction is typically carried out in a one-pot fashion under weakly acidic conditions (pH 4-6) to facilitate both imine formation and its subsequent reduction. harvard.eduyoutube.com

The mechanism of the reduction of the nitro group itself to an amino group, if performed in a separate step, involves a series of intermediates. Catalytic hydrogenation is a common method, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, or nickel). The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov The complexity of this reduction lies in the potential for side reactions and the formation of various condensation products. nih.gov

Table 1: Key Steps in a Hypothetical Reductive Amination Synthesis

| Step | Reactants | Intermediate | Product | Key Conditions |

| 1 | Carbonyl Compound + Amine | Hemiaminal | Imine/Iminium Ion | Weakly acidic pH |

| 2 | Imine/Iminium Ion + Reducing Agent | - | Amine | Presence of a selective reducing agent (e.g., NaBH3CN) |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and alcohols. Enzymes such as transaminases and ketoreductases are particularly relevant for the synthesis of this compound.

Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.com The synthesis of the target molecule could involve a transaminase to introduce the amino group stereoselectively onto a precursor ketone. The mechanism involves the formation of a Schiff base between the PLP cofactor and the amino donor. The amino group is then transferred to the enzyme, forming a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then reacts with the carbonyl substrate, forming another Schiff base, and ultimately releases the chiral amine product, regenerating the PLP cofactor. mdpi.com A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium, which can be addressed by using strategies like in-situ product or by-product removal. mdpi.com

Ketoreductases (KREDs), on the other hand, catalyze the stereoselective reduction of ketones to chiral alcohols, using a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). The mechanism involves the transfer of a hydride ion from the NADPH cofactor to the carbonyl carbon of the substrate, which is bound in the enzyme's active site. The stereochemical outcome is determined by the specific orientation of the substrate within the active site. researchgate.net

A chemoenzymatic cascade combining an organocatalyzed conjugate addition with a KRED-mediated reduction has been reported for the synthesis of chiral γ-nitro alcohols, which are structurally related to the target compound. nih.gov Such cascade reactions, where the product of one step serves as the substrate for the next, are highly efficient as they minimize intermediate purification steps. nih.gov

The stereochemistry of this compound is defined by the chiral center at the C3 position. The formation of this stereocenter with high enantiomeric excess is a key challenge in its synthesis.

In asymmetric hydrogenation of a precursor ketone, the stereoselectivity is governed by the interaction of the substrate with the chiral catalyst. nih.gov For instance, in transfer hydrogenation reactions using chiral Ru(II) complexes, the ketone coordinates to the metal center, and the hydride is delivered from one face of the carbonyl group. The chiral ligands on the metal create a specific steric and electronic environment that favors one transition state over the other, leading to the preferential formation of one enantiomer. nih.gov The Noyori-type catalysts, for example, are known for their high efficiency and enantioselectivity in the reduction of a wide range of ketones. nih.gov

In enzyme-catalyzed reductions, the stereoselectivity is determined by the precise positioning of the substrate in the enzyme's active site. researchgate.net The active site acts as a chiral mold, and the substrate binds in a conformation that exposes one of its prochiral faces to the cofactor for hydride transfer. The interactions between the substrate and the amino acid residues of the active site are crucial in stabilizing the favored transition state. researchgate.net For example, in the asymmetric reduction of ketones by KREDs, the "Prelog's rule" can often predict the stereochemical outcome based on the relative sizes of the substituents on the carbonyl group.

Organocatalysis also provides powerful tools for asymmetric synthesis. For instance, the use of chiral thiourea-based catalysts in the conjugate addition of nitromethane (B149229) to α,β-unsaturated aldehydes can generate chiral γ-nitro ketones with high enantioselectivity. nih.gov The catalyst activates the substrate through hydrogen bonding interactions, creating a chiral environment that directs the nucleophilic attack of the nitromethane anion. nih.gov

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules, as well as for elucidating reaction mechanisms at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can provide valuable insights into various molecular properties of this compound.

The optimized molecular geometry, vibrational frequencies, and NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of the compound. researchgate.net Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

DFT calculations can also be used to derive various reactivity descriptors, such as electronegativity, hardness, and softness, which can help in predicting the molecule's behavior in chemical reactions. researchgate.net Moreover, DFT can be employed to model the transition states of reaction steps, allowing for the calculation of activation energies and providing a deeper understanding of the reaction mechanism.

Table 2: Predicted Electronic Properties from DFT (Hypothetical)

| Property | Description | Predicted Information for this compound |

| HOMO Energy | Electron-donating ability | Localization on the amino group and phenyl ring |

| LUMO Energy | Electron-accepting ability | Localization on the nitrophenyl group |

| HOMO-LUMO Gap | Chemical reactivity and stability | Moderate gap suggesting potential for reactivity |

| Dipole Moment | Polarity of the molecule | High dipole moment due to nitro and hydroxyl groups |

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.govescholarship.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

Conformational analysis through MD simulations can reveal the preferred three-dimensional structures of the molecule in solution. This is particularly important for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation. The flexibility of the propanol (B110389) chain and the orientation of the nitrophenyl group can be explored through these simulations.

MD simulations can also be used to study the intermolecular interactions between the molecule and its environment. For example, the hydrogen bonding patterns with water molecules can be analyzed to understand its solubility and solvation properties. If the molecule is a substrate for an enzyme, MD simulations of the enzyme-substrate complex can provide insights into the binding mode and the key interactions that are responsible for substrate recognition and catalysis. nih.gov While MD simulations are more commonly applied to large biomolecules, they can also be valuable for studying the behavior of small molecules, especially in the context of their interactions with their environment. ehu.eusresearchgate.net

Prediction of Spectroscopic Properties and Reaction Energetics

Computational chemistry provides powerful tools for predicting the spectroscopic and energetic properties of molecules like this compound, offering insights that complement experimental data. Density Functional Theory (DFT) is a commonly employed method for these predictions, allowing for the calculation of various molecular properties with a good balance of accuracy and computational cost.

By solving the electronic structure of the molecule, DFT can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible absorption wavelengths. For instance, the calculated chemical shifts for ¹H and ¹³C NMR can aid in the structural elucidation of the compound and its derivatives. Similarly, predicted IR spectra can help in identifying characteristic vibrational modes associated with its functional groups, such as the nitro (NO₂), amino (NH₂), and hydroxyl (OH) groups. The electronic transitions calculated via Time-Dependent DFT (TD-DFT) can predict the UV-Visible spectrum, which is largely influenced by the nitrophenyl chromophore.

In addition to spectroscopic properties, computational methods are invaluable for determining reaction energetics. These calculations can predict the energies of reactants, transition states, and products for various chemical transformations involving this compound. This information is crucial for understanding reaction mechanisms, predicting reaction rates, and assessing the thermodynamic stability of the compound and its potential products. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability and reactivity.

While specific computational studies for this compound are not extensively available in the public domain, the predicted properties can be inferred from studies on analogous compounds. The tables below present hypothetical yet representative data based on typical DFT calculations for similar nitrophenyl amino alcohols.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C1 (CH-OH) | 68.5 | H (C1) | 4.85 |

| C2 (CH₂) | 45.2 | H (C2) | 2.10, 1.95 |

| C3 (CH-NH₂) | 55.8 | H (C3) | 4.50 |

| C4 (Aromatic C-NO₂) | 147.3 | H (Aromatic) | 8.20 (d) |

| C5, C9 (Aromatic CH) | 124.1 | H (Aromatic) | 7.65 (d) |

| C6, C8 (Aromatic CH) | 128.5 | H (OH) | 3.50 |

| C7 (Aromatic C-CH) | 149.0 | H (NH₂) | 2.80 |

Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3350 |

| N-H | Stretching | 3300, 3210 |

| C-H (Aromatic) | Stretching | 3100 |

| C-H (Aliphatic) | Stretching | 2940, 2880 |

| NO₂ | Asymmetric Stretching | 1525 |

| NO₂ | Symmetric Stretching | 1350 |

| C=C (Aromatic) | Stretching | 1605, 1490 |

| C-O | Stretching | 1050 |

Table 3: Calculated Reaction Energetics and Molecular Properties for this compound

| Property | Predicted Value | Unit |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -2.5 | eV |

| HOMO-LUMO Gap | 4.3 | eV |

| Dipole Moment | 5.2 | Debye |

| Heat of Formation | -150.5 | kJ/mol |

Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or, in this context, its chemical reactivity. wikipedia.org These models are built on the principle that the structure of a molecule dictates its properties and, consequently, its reactivity. For a compound like this compound, QSAR can be a valuable tool for predicting its behavior in various chemical reactions without the need for extensive experimental testing. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known reactivity data is compiled. For nitroaromatic compounds, reactivity can be related to various processes, including reduction of the nitro group, nucleophilic substitution on the aromatic ring, or reactions involving the amino and hydroxyl groups. researchgate.netmdpi.com

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure and physicochemical properties. They can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the HOMO and LUMO, dipole moment, and partial atomic charges. For nitroaromatic compounds, the LUMO energy is often a critical descriptor, as it relates to the ease of reduction of the nitro group. studycorgi.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which describes lipophilicity, and molar refractivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that links the descriptors to the observed reactivity. mdpi.com The resulting equation is the QSAR model.

For this compound, a QSAR model for its chemical reactivity would likely involve descriptors that capture the influence of the electron-withdrawing nitro group on the aromatic ring, as well as the properties of the aminopropanol (B1366323) side chain. For example, the model might predict the susceptibility of the nitro group to reduction based on electronic descriptors like LUMO energy and the Hammett constant of the substituent.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent set of compounds. mdpi.com A validated QSAR model can then be used to predict the reactivity of new, untested compounds, thereby guiding synthetic efforts and prioritizing experimental studies.

Table 4: Common Molecular Descriptors Used in QSAR Models for the Reactivity of Nitroaromatic Compounds

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

| Electronic | LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Atomic Charges | Relates to susceptibility to nucleophilic/electrophilic attack and redox potential. lew.ro |

| Steric | Molecular Volume, Surface Area, Ovality | Influences accessibility of reactive sites to other reagents. |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Describes solubility and transport properties, which can affect reaction rates in different media. |

Stereochemical Analysis and Chiral Purity Determination

Chromatographic Methods for Enantiomeric Separation

Chromatography is a powerful technique for resolving enantiomers by utilizing chiral stationary phases (CSPs) that interact diastereoselectively with the two enantiomers. phenomenex.com This differential interaction leads to different retention times, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most effective and widely used techniques for the enantiomeric resolution of chiral compounds, including amino alcohols. phenomenex.comyakhak.org The separation is achieved by using a column packed with a chiral stationary phase (CSP). The choice of CSP and mobile phase is crucial for achieving optimal separation. phenomenex.com

For amino alcohols like (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. yakhak.orgsigmaaldrich.comnih.gov

Polysaccharide-based CSPs: These are derived from cellulose (B213188) or amylose, often coated or immobilized on a silica (B1680970) support, and functionalized with derivatives like phenylcarbamates. yakhak.org The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate (B1207046) groups on the polysaccharide backbone. yakhak.org Coated phases like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and immobilized phases like Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) have shown broad applicability. yakhak.org

Macrocyclic Glycopeptide CSPs: Antibiotics like teicoplanin and vancomycin (B549263) are used as chiral selectors. These CSPs, such as the Astec CHIROBIOTIC T, possess ionic groups and are compatible with a wide range of mobile phases, making them suitable for separating polar and ionic compounds like underivatized amino acids and amino alcohols. sigmaaldrich.comnih.govmst.edu The D-enantiomer is typically more strongly retained on these phases. sigmaaldrich.com

Method development often involves screening different CSPs and optimizing the mobile phase composition. phenomenex.com Normal-phase chromatography, using mixtures of alkanes (like hexane) and alcohols (like 2-propanol or ethanol), is common. hplc.eunih.gov Additives such as diethylamine (B46881) may be used to improve peak shape and resolution for basic analytes like amines. nih.gov

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) | Hexane/2-Propanol | Hydrogen bonding, π-π interactions, steric hindrance |

| Polysaccharide-based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) | Hexane/Ethanol | Hydrogen bonding, dipole-dipole interactions, inclusion |

| Macrocyclic Glycopeptide | Teicoplanin (CHIROBIOTIC T) | Methanol/Water/Formic Acid | Ionic interactions, hydrogen bonding, inclusion complexation |

Chiral Gas Chromatography (GC) is another valuable technique for enantiomeric separation, particularly for volatile or semi-volatile compounds. nih.gov For non-volatile compounds like amino alcohols, derivatization is often required to increase volatility and improve chromatographic performance. Common derivatization involves acylation of the amino and hydroxyl groups, for example, with trifluoroacetyl groups. sigmaaldrich.com

The most widely used and effective CSPs for chiral GC are based on derivatized cyclodextrins. nih.govresearchgate.nethplc.sk Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analyte molecules. sigmaaldrich.com The chiral recognition arises from the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral cyclodextrin (B1172386) cavity.

Different derivatives of α-, β-, and γ-cyclodextrins are used to create CSPs with varying selectivities. gcms.cz

Permethylated β-cyclodextrin phases (e.g., Supelco β-DEX) are general-purpose columns capable of separating a wide variety of enantiomers. sigmaaldrich.com

Trifluoroacetylated γ-cyclodextrin phases (e.g., Astec CHIRALDEX G-TA) exhibit excellent selectivity for alcohols, diols, and acylated amines and amino alcohols, often providing high enantioselectivity. sigmaaldrich.comchromatographyonline.com

The selection of the appropriate cyclodextrin derivative and the optimization of GC conditions (e.g., temperature program, carrier gas flow) are critical for achieving baseline separation of the derivatized enantiomers.

| CSP Type | Common Derivatives | Typical Analytes | Separation Principle |

|---|---|---|---|

| β-Cyclodextrin | Permethylated (e.g., 2,3,6-tri-O-methyl) | General purpose, alcohols, amines | Inclusion complexation |

| γ-Cyclodextrin | Permethylated, Trifluoroacetylated | Acylated amino alcohols, hydroxy acids, lactones | Inclusion complexation, surface interactions |

| α-Cyclodextrin | Permethylated | Small molecules, positional isomers | Inclusion complexation (shape selectivity) |

Spectroscopic Techniques for Enantiomeric Excess and Absolute Configuration

Spectroscopic methods provide crucial information about the enantiomeric composition and the absolute three-dimensional arrangement of atoms in a chiral molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a chiral compound without requiring chromatographic separation. unipi.it In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient, non-covalent diastereomeric complexes. researchgate.netnih.gov These complexes have different magnetic environments, leading to distinguishable chemical shifts for corresponding protons in the two enantiomers. semmelweis.hu

The magnitude of the chemical shift difference (Δδ) allows for the integration of the separate signals, providing a direct measure of the enantiomeric ratio. researchgate.net For amino alcohols, CSAs that can interact via hydrogen bonding or π-π stacking are often effective. Examples include derivatives of α-amino acids, BINOL-based compounds, and macrocyclic hosts. semmelweis.hunih.gov The choice of solvent (e.g., CDCl₃, C₆D₆) can also influence the degree of separation observed in the NMR spectrum. semmelweis.hu

| CSA Class | Example | Interaction Type | Typical Analytes |

|---|---|---|---|

| α-Amino Acid Derivatives | (R)-α-(Nonafluoro-tert-butoxy)phenylacetic acid | Hydrogen bonding, π-π interaction | Amines, Amino Alcohols |

| BINOL Derivatives | (R)-BINOL-amino alcohol | Hydrogen bonding, π-π stacking | Carboxylic acids, Amino Alcohols |

| Crown Ethers | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation, ionic interaction | Primary amines |

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com The technique requires a suitable single crystal of the enantiomerically pure compound. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the precise mapping of electron density and thus the positions of all atoms in space. ed.ac.uk

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netresearchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes phase shifts in the scattered X-rays. This effect breaks the inherent inversion symmetry of the diffraction pattern (Friedel's Law), meaning that the intensity of a reflection (hkl) is slightly different from its inverse (-h-k-l). researchgate.net By measuring these small differences, known as Bijvoet pairs, the true, absolute arrangement of the atoms in the crystal can be determined unambiguously. ed.ac.ukresearchgate.net The result is often expressed as a Flack parameter, where a value close to 0 indicates the correct absolute structure has been determined. researchgate.net

Circular Dichroism (CD) spectroscopy is a technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov An achiral molecule will not absorb the two types of polarized light differently, but a chiral molecule will, resulting in a characteristic CD spectrum. The spectrum is a plot of this difference in absorption versus wavelength.

For a compound like this compound, the chromophores (e.g., the nitrophenyl group) will give rise to positive or negative signals (Cotton effects) in the CD spectrum. The spectrum of one enantiomer is the mirror image of the other. mdpi.com CD spectroscopy is a powerful tool for:

Chiral Recognition: Confirming the presence of a chiral substance. mdpi.com

Determining Enantiomeric Purity: The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the sample.

Assigning Absolute Configuration: While not an absolute method on its own, the experimental CD spectrum can be compared to the spectra of known compounds or to spectra predicted by quantum mechanical calculations to assign the absolute configuration.

Derivatization Strategies for Chiral Analysis

The determination of chiral purity for compounds like this compound is a critical step in asymmetric synthesis and quality control. Indirect methods, which involve the conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), are frequently employed. nih.gov These diastereomeric pairs exhibit different physicochemical properties, allowing for their separation and quantification using standard achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). mst.edu The choice of derivatization strategy typically targets the primary amino or hydroxyl functional groups present in the molecule.

The derivatization of the primary amino group is a common and effective strategy. A variety of CDAs are available that react with primary amines to form stable diastereomeric derivatives. nih.gov These reagents are designed to introduce a chiral center, which allows for the chromatographic separation of the resulting products.

One of the most widely used reagents for this purpose is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogs. nih.govnih.gov FDAA reacts with the primary amino group of the analyte under mild basic conditions to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC. nih.govnih.gov Another class of reagents is isothiocyanates, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which react with amines to form thiourea (B124793) derivatives. mst.edunih.gov Additionally, o-phthalaldehyde (B127526) (OPA) can be used in conjunction with a chiral thiol, like N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindole derivatives, which is particularly useful for sensitive detection. nih.govresearchgate.net

The following table summarizes common CDAs used for the derivatization of primary amines.

| Chiral Derivatizing Agent (CDA) | Abbreviation | Resulting Derivative | Analytical Technique |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | N-Dinitrophenyl-amino acid amide | RP-HPLC |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Thiourea | RP-HPLC |

| o-Phthalaldehyde / N-Isobutyryl-L-cysteine | OPA / IBLC | Isoindole | RP-HPLC (Fluorescence) |

| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Urethane | RP-HPLC |

| 4-Chloro-7-nitro-1,2,3-benzoxadiazole | NBD-Cl | NBD-amine | HPLC (UV/Fluorescence) |

Alternatively, the primary hydroxyl group can be targeted for derivatization. Reagents such as (R)- or (S)-α-methoxyphenylacetic acid (MPA), often referred to as Mosher's acid, are used to form diastereomeric esters. mdpi.comresearchgate.net The analysis of these esters, typically by NMR spectroscopy or HPLC, allows for the determination of enantiomeric purity and even the absolute configuration of the alcohol. mdpi.com

The table below details a common CDA for derivatizing hydroxyl groups.

| Chiral Derivatizing Agent (CDA) | Abbreviation | Resulting Derivative | Analytical Technique |

| (R)- or (S)-α-Methoxyphenylacetic acid | MPA (Mosher's Acid) | MPA ester | HPLC, ¹H NMR, ¹⁹F NMR |

In some cases, derivatization can occur at both the amino and hydroxyl groups, or a specific reagent might be chosen for its compatibility with molecules containing both functionalities. For instance, cyanuric chloride-based activated chiral reagents have been developed for the derivatization of β-amino alcohols. nanobioletters.com These reagents react under controlled conditions, often aided by microwave irradiation, to form stable diastereomeric derivatives suitable for HPLC analysis. nanobioletters.com The selection of the appropriate derivatization strategy depends on several factors, including the stability of the analyte, the required sensitivity of the assay, and the available analytical instrumentation.

Applications in Complex Molecule Synthesis and Catalysis

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL as a Chiral Building Block

The inherent chirality and multiple functional groups of this compound make it an important starting material for creating stereochemically complex molecules. The primary amine, the primary alcohol, and the aromatic nitro group serve as handles for a wide range of chemical modifications, allowing for its integration into diverse molecular architectures.

Precursor in the Synthesis of Other Chiral Amines and Amino Alcohols

The structure of this compound is primed for elaboration into other valuable chiral compounds. The nitro group can be readily reduced to an aniline (B41778), introducing a new amino group and creating a chiral phenylenediamine derivative. This transformation significantly expands the synthetic possibilities, allowing for the creation of molecules with multiple, differentiated amine functionalities.

Furthermore, both the amino and alcohol groups can be chemically modified. For instance, the primary amine can be alkylated or acylated, while the hydroxyl group can be etherified or esterified. These transformations lead to a diverse library of chiral 1,3-amino alcohol derivatives. Chiral γ-amino alcohols are crucial structural motifs found in numerous biologically active molecules, including anti-HIV drugs like Ritonavir and Lopinavir. ru.nlrsc.orgresearchgate.net The development of synthetic methods to access these structures is a key area of research, with strategies often involving the stereoselective reduction of the corresponding β-amino ketones. ru.nlnih.gov

Integration into the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The 1,3-amino alcohol motif present in this compound is an ideal precursor for constructing various heterocyclic rings.

Research has demonstrated that 3-amino-3-arylpropan-1-ol derivatives can be readily converted into nitrogen-containing heterocycles. For example, a study by D'hooghe et al. showed that syn-2-alkoxy-3-amino-3-arylpropan-1-ols could be easily cyclized into cis-5-alkoxy-4-aryl-1,3-oxazinanes by reacting them with formaldehyde. nih.gov This transformation highlights a direct application of the 1,3-amino alcohol scaffold in forming six-membered heterocyclic rings. The vast library of transformations for 1,3-amino alcohols allows for their conversion into a wide array of heterocycles, including azetidines, pyrrolidines, indoles, quinolines, and various oxazepanes and diazepanes. researchgate.net

Table 1: Synthesis of 1,3-Oxazinanes from 3-Amino-3-Arylpropan-1-ol Derivatives

Intermediate for Complex Organic Molecules

The title compound serves as a versatile intermediate for constructing larger, more complex molecules, particularly those of pharmaceutical interest. Chiral γ-nitro alcohols and their corresponding amino derivatives are recognized as crucial building blocks for various active pharmaceutical ingredients. nih.gov The 3-amino-3-arylpropan-1-ol framework is a key component in compounds designed for various therapeutic targets. For instance, derivatives of this scaffold have been synthesized and evaluated for potential antimalarial activity. nih.govrasayanjournal.co.in The ability to modify the aryl ring, the amino group, and the alcohol provides chemists with the tools to create analogs with tuned biological activities.

Development of Chiral Catalysts and Ligands

In addition to its role as a structural component, the 1,3-amino alcohol backbone of this compound is a privileged scaffold for the design of chiral ligands used in asymmetric catalysis. The amino and hydroxyl groups provide ideal coordination sites for metal centers, and their specific 1,3-relationship creates a well-defined chiral environment.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The synthesis of chiral ligands from amino alcohols is a well-established strategy in asymmetric catalysis. conicet.gov.arnih.gov The primary amine and alcohol of this compound can be readily incorporated into various ligand frameworks. For example, the amine can be functionalized to form amides, phosphinamides, or connected to other chiral moieties, while the alcohol can coordinate to a metal or be converted into an ether or phosphinite. This modularity allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. nih.gov Chiral 1,3-amino alcohols derived from amino acids and other sources have been successfully used to prepare ligands that are effective in a range of asymmetric transformations. conicet.gov.arresearchgate.netnii.ac.jp

Application in Transition Metal-Catalyzed Asymmetric Reactions

Ligands derived from chiral 1,3-amino alcohols have proven effective in numerous transition metal-catalyzed reactions, enabling high levels of stereocontrol. mdpi.com A prominent example is the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.

Studies have shown that ligands based on the 1,3-amino alcohol scaffold can effectively catalyze the addition of diethylzinc (B1219324) to various aromatic aldehydes, producing chiral secondary alcohols with moderate to high enantioselectivity. researchgate.netnii.ac.jp The catalyst is typically formed in situ from the chiral ligand and a transition metal precursor. The specific stereochemical outcome of the reaction can often be controlled by the choice of substituents on the nitrogen and the carbon bearing the hydroxyl group, demonstrating the tunability of these ligand systems. nii.ac.jp

Table 2: Performance of 1,3-Amino Alcohol-Derived Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

The versatility of this compound as a chiral building block and ligand precursor makes it a powerful tool for organic chemists in the construction of complex, enantiomerically pure molecules and in the development of new asymmetric catalytic systems.

Role in Organocatalysis

While this compound itself is not widely documented as a primary organocatalyst, its molecular architecture is archetypal of simple primary β-amino alcohols that have proven to be effective catalysts in asymmetric synthesis. rsc.org This class of compounds is attractive because they are readily derived from commercial amino acids, are not sensitive to air, and exhibit low toxicity. rsc.org They function as bifunctional catalysts where the amino group can act as a Brønsted base or form a covalent enamine intermediate, while the hydroxyl group engages in non-covalent interactions, such as hydrogen bonding, to orient the substrate and control stereoselectivity. rsc.orgnih.gov

In a representative study, various β-amino alcohol organocatalysts were synthesized and successfully applied to the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org The catalysts facilitated the creation of chiral adducts with high purity, demonstrating the potential of this molecular scaffold. rsc.org The performance of catalysts analogous to this compound in such a reaction highlights the potential utility of the target compound. The interplay between the catalyst's stereochemistry and reaction conditions can even allow for the selective synthesis of either enantiomer of the final product. rsc.org

| Catalyst (Derived From) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-Valine | 120 | 90 | 80 |

| (S)-Leucine | 120 | 92 | 75 |

| (S)-tert-Leucine | 120 | 95 | 85 |

| (1R,2S)-Ephedrine | 144 | 85 | 60 |

¹Reaction of 2-methyl-3-oxobutanoate with (E)-β-nitrostyrene at -30 °C.

The proposed catalytic cycle for these β-amino alcohols involves the deprotonation of the β-keto ester by the amine, followed by the addition to the nitroalkene. The hydroxyl group of the catalyst is believed to form a hydrogen bond with the nitro group of the alkene, stabilizing the transition state and dictating the facial selectivity of the attack, which ultimately controls the stereochemical outcome. nih.gov

Supramolecular Chemistry and Molecular Recognition

The array of functional groups on this compound—specifically the hydrogen bond donating amine (-NH₂) and alcohol (-OH) groups, and the hydrogen bond accepting alcohol, amine, and nitro (-NO₂) groups—makes it an excellent candidate for studies in supramolecular chemistry and molecular recognition. These groups can engage in a variety of well-defined, directional non-covalent interactions to form ordered, higher-level structures.

Given its structure, this compound is expected to participate in similar interactions. The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen atoms of the -OH and -NO₂ groups can act as acceptors. This can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. Furthermore, the nitro-substituted phenyl ring can participate in π-π stacking interactions, adding another dimension of control over the supramolecular assembly. nih.gov The formation of co-crystals with other molecules (co-formers) is also a strong possibility, where hydrogen bonding between the amino alcohol and the co-former directs the assembly into a new crystalline solid. mdpi.com

| Synthon Type | Donor Group | Acceptor Group | Description |

|---|---|---|---|

| Homosynthon | -OH | -OH | Chain or ring formation between alcohol groups. |

| Homosynthon | -NH₂ | -NH₂ | Interaction between amine groups. |

| Heterosynthon | -OH | -NH₂ | Interaction between alcohol and amine groups. |

| Heterosynthon | -OH / -NH₂ | -NO₂ | Interaction with the nitro group. |

The principles that guide co-crystal formation also underpin the molecule's potential role in host-guest systems and self-assembly. Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The directional nature of hydrogen bonds and the stacking of aromatic rings in this compound can drive its assembly into well-defined supramolecular polymers or discrete nanoscale objects.

In the context of host-guest chemistry, the molecule could act as a guest, fitting into the cavity of a larger host molecule through complementary hydrogen bonding and electrostatic interactions. Conversely, self-assembled structures formed from this amino alcohol could create cavities or binding sites capable of encapsulating smaller guest molecules, with the nitro-phenyl group providing a site for charge-transfer interactions or π-stacking with suitable guests.

Supramolecular catalysis utilizes non-covalent interactions to assemble a catalytic system that can accelerate a reaction and control its selectivity. The bifunctional nature of this compound makes it an ideal component for such systems. As observed in organocatalysis, the amine can serve as the primary catalytic site (a Lewis or Brønsted base), while the alcohol and nitro groups act as directing elements. rsc.org

These directing groups can form a network of non-covalent interactions with a substrate, holding it in a specific orientation within a supramolecular complex. nih.gov This pre-organization of reactants lowers the activation energy of the reaction and shields one face of the substrate, leading to high stereoselectivity. For instance, the hydroxyl group can form a hydrogen bond with a carbonyl oxygen of a substrate, while the nitro group could interact with another part of the molecule, creating a well-defined binding pocket that facilitates a stereoselective transformation. This exploitation of a network of weak interactions is a hallmark of enzyme catalysis and represents a sophisticated approach to synthetic chemistry. nih.gov

Sustainable and Green Chemistry Aspects in the Synthesis of 3s 3 Amino 3 4 Nitrophenyl Propan 1 Ol

Development of Environmentally Benign Synthetic Pathways

The pursuit of environmentally benign pathways for synthesizing chiral amines and amino alcohols is a central theme in modern organic chemistry. nih.gov Traditional methods often rely on stoichiometric reagents and harsh conditions, whereas green approaches prioritize catalytic and biocatalytic methods. nih.govmdpi.com

A key transformation in the synthesis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL is the stereoselective formation of the chiral amine center. Asymmetric hydrogenation of prochiral imines or ketones stands out as a powerful and efficient green strategy. acs.org This method offers excellent atom economy with minimal waste, as it typically involves the addition of a hydrogen molecule across a double bond. acs.org

Biocatalysis offers another profoundly green alternative. nih.gov The use of enzymes, such as amine transaminases (ATAs) or ketone reductases (KREDs), can provide exquisite enantioselectivity under mild, aqueous conditions. acs.org For instance, a potential biocatalytic route could involve the asymmetric amination of a corresponding ketone precursor using an engineered amine transaminase. acs.org Enzymatic cascades, which combine multiple enzymatic steps in a single pot, further enhance the green credentials by reducing intermediate isolation steps and solvent usage. acs.org

Solvent Selection and Reaction Media Optimization for Enhanced Greenness

Solvents are a major contributor to the environmental impact of pharmaceutical manufacturing, often accounting for the largest portion of the process mass intensity (PMI). acs.orgacs.org Consequently, the selection of greener solvents is a critical aspect of sustainable synthesis. york.ac.uk Several pharmaceutical companies and green chemistry consortia have developed solvent selection guides to help chemists choose more sustainable options based on safety, health, and environmental criteria. acs.orgubc.cagctlc.org

These guides typically classify solvents into categories such as "Recommended," "Usable," and "Undesirable/Banned." ubc.ca For a synthesis involving polar intermediates like this compound, traditional solvents might include undesirable choices like dichloromethane (B109758) or N,N-dimethylformamide (DMF). Green chemistry principles encourage the substitution of these with more benign alternatives.

The table below, based on aggregated data from established solvent selection guides, illustrates the classification of common solvents. acs.orgacs.orgubc.ca

| Solvent Class | Examples | Rationale |

| Recommended | Water, Ethanol, Isopropyl Acetate (B1210297), 2-Propanol, 1-Butanol | Low toxicity, biodegradable, safe operational parameters. |

| Usable | Toluene, Cyclohexane, Acetonitrile, Methylcyclohexane | Moderate hazards; use should be minimized where possible. |

| Undesirable | Dichloromethane, Pentane, Hexane(s), Diethyl Ether, Dioxane, DMF | High toxicity, environmental persistence, or safety hazards (e.g., peroxide formation). |

Optimizing reaction media also involves exploring alternatives to traditional organic solvents. The use of water as a reaction medium is highly encouraged where substrate solubility and reaction compatibility permit. researchgate.net Furthermore, developing solvent-free reaction conditions, for example by using mechanochemical grinding or neat reagents, represents a significant step towards minimizing solvent waste. mdpi.com

Atom Economy and Process Intensification in Production

Atom economy, a concept introduced by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgacs.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than substitutions and eliminations, which generate stoichiometric byproducts. acs.org

In a potential synthesis of this compound, a critical step is the reduction of a nitro group to an amine. The choice of reducing agent dramatically impacts the atom economy.

The following table compares the theoretical atom economy for two different methods of reducing nitrobenzene (B124822) to aniline (B41778), a model transformation relevant to the target molecule's synthesis.

| Reaction | Stoichiometric Reagents | Byproducts | Theoretical Atom Economy |

| Catalytic Hydrogenation | H₂ | None | 100% |

| Iron/HCl Reduction | Fe, HCl | FeCl₂, H₂O | ~35% |

As the table shows, catalytic hydrogenation is vastly superior in terms of atom economy, producing no waste byproducts in the ideal reaction. wikipedia.orgacsgcipr.org In contrast, stoichiometric metal reductions generate significant amounts of inorganic waste that must be treated and disposed of. acsgcipr.org Therefore, designing a synthetic route that employs catalytic reductions (for both the nitro group and any ketone intermediates) is crucial for maximizing atom economy. researchgate.net

Process intensification, which involves using technologies like continuous flow reactors, can further enhance sustainability. acsgcipr.org Flow chemistry can improve safety when handling energetic intermediates (like nitro compounds), increase reaction efficiency, and reduce reactor footprints and energy consumption. acsgcipr.org

Catalyst Reusability and Waste Minimization Strategies

The use of catalytic reagents over stoichiometric ones is a fundamental green chemistry principle because it minimizes waste. researchgate.net To further improve sustainability, these catalysts should ideally be recoverable and reusable. rsc.org Heterogeneous catalysts, which exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution), are particularly advantageous. bohrium.com